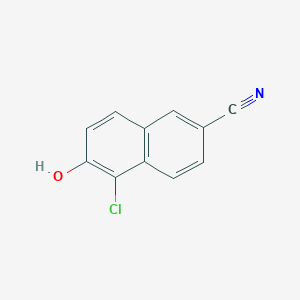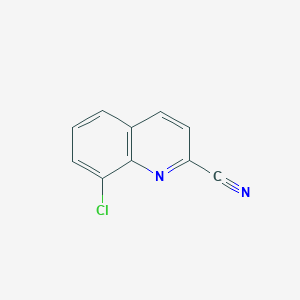
8-Chloroquinoline-2-carbonitrile
Overview
Description
8-Chloroquinoline-2-carbonitrile is an organic compound with a molecular formula of C10H5ClN2. It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Chloroquinoline-2-carbonitrile, often involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . A series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, were synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of 8-Chloroquinoline-2-carbonitrile consists of a quinoline ring, a chlorine atom at the 8th position, and a carbonitrile group at the 2nd position.Physical And Chemical Properties Analysis
8-Chloroquinoline-2-carbonitrile is a dark yellow liquid . It has a molecular weight of 188.61 g/mol. The boiling point is 288.5 °C / 551.3 °F at 760 mm Hg, and the flash point is greater than 110 °C / 230 °F .Scientific Research Applications
Antibacterial Activity
8-Chloroquinoline-2-carbonitrile and its derivatives have shown significant antibacterial activity. For instance, compounds synthesized from 7-chloroquinoline derivatives were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Some of these compounds showed good activity against E. coli, S. aureus, and P. aeruginosa .
Antioxidant Activity
The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and some compounds displayed strong antioxidant activity . This suggests that 8-Chloroquinoline-2-carbonitrile and its derivatives could be potential candidates for developing antioxidant drugs.
Anticancer Activity
Quinoline heterocycle, a scaffold used to develop bioactive molecules, is used in anticancer drugs . Therefore, 8-Chloroquinoline-2-carbonitrile, being a quinoline derivative, could potentially be used in the development of anticancer drugs.
Antimalarial Activity
Quinoline heterocycle is also used in the development of antimalarial drugs . This suggests that 8-Chloroquinoline-2-carbonitrile could potentially be used in antimalarial drug development.
Molecular Docking
The molecular docking study of the synthesized compounds was conducted to investigate their binding pattern with topoisomerase IIβ and E. coli DNA gyrase B . Some compounds exhibited better binding affinity in their in silico molecular docking against E. coli DNA gyrase . This suggests that 8-Chloroquinoline-2-carbonitrile and its derivatives could be used in the development of drugs targeting these enzymes.
Drug Development
The SwissADME predicted results showed that the synthesized compounds satisfy Lipinski’s rule of five with zero violations . This rule is a set of criteria used to evaluate the drug-likeness of a compound, suggesting that 8-Chloroquinoline-2-carbonitrile and its derivatives could be potential candidates for drug development.
Safety and Hazards
Future Directions
Quinoline derivatives, including 8-Chloroquinoline-2-carbonitrile, have been the focus of many research studies due to their wide range of biological activities. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
8-chloroquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEULPCXPQZIKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301156 | |
| Record name | 8-Chloro-2-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinoline-2-carbonitrile | |
CAS RN |
1231761-08-2 | |
| Record name | 8-Chloro-2-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231761-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,2-Dimethylpropyl)azetidin-3-yl]methanol](/img/structure/B1473528.png)
![(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473529.png)


![8-Chlorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1473535.png)

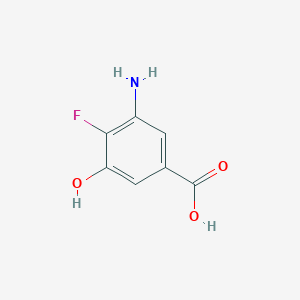
![8-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1473541.png)
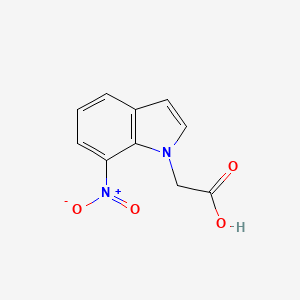
![[3-(2,3-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473543.png)

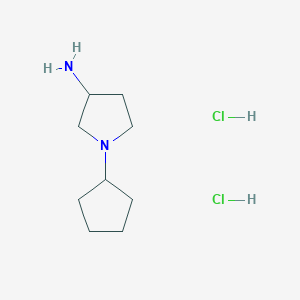
![(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473549.png)
